

Application Note: 5,5-Dimethylhexan-3-yl Acetate in Flavor Chemistry

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Acetic acid;5,5-dimethylhexan-3-ol*

CAS No.: 89389-87-7

Cat. No.: B14379037

[Get Quote](#)

Executive Summary

5,5-dimethylhexan-3-yl acetate is a saturated, branched secondary ester. Chemically, it serves as a stable, substantive building block in flavor creation. Unlike common primary esters (e.g., Isoamyl Acetate) which hydrolyze rapidly in acidic media, the steric environment of the 5,5-dimethylhexan-3-yl moiety offers enhanced stability.

- **Primary Utility:** High-stability fruity/herbal anchor for acidic beverages and heated applications.
- **Organoleptic Profile (SAR-Derived):** Fresh, fruity (berry/pear nuances), with a dry woody-herbal undertone characteristic of neopentyl-substituted chains.
- **Key Advantage:** Bridges the volatility gap between top-note esters and base-note fixatives.

Chemical Identity & Properties

Property	Specification
IUPAC Name	5,5-dimethylhexan-3-yl acetate
CAS Number	89389-87-7
Parent Alcohol	5,5-dimethylhexan-3-ol (CAS 66576-31-6)
Molecular Formula	
Molecular Weight	172.26 g/mol
Predicted LogP	~3.2 - 3.6 (Hydrophobic)
Appearance	Colorless liquid
Solubility	Soluble in ethanol, propylene glycol, triacetin; Insoluble in water.[1]

Structural Insight

The molecule features a chiral center at C3 and a bulky gem-dimethyl group at C5.

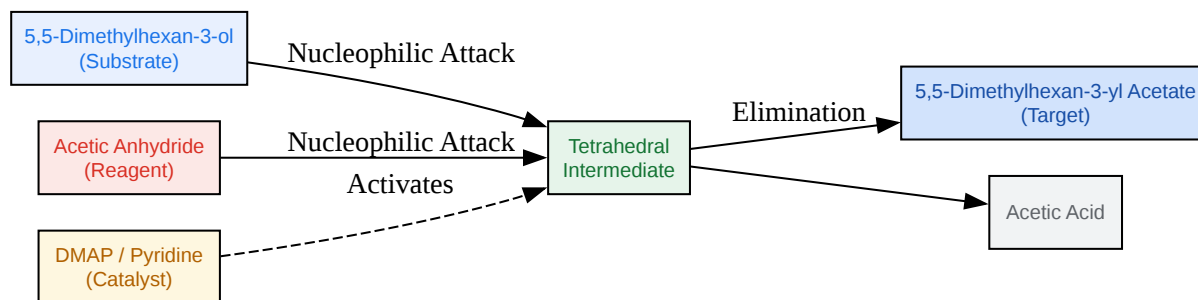
- C3 Position: The secondary acetate ensures a slower hydrolysis rate compared to primary acetates.
- C5 Gem-Dimethyl: This "neopentyl-like" tail adds hydrophobicity and volume, increasing substantivity (fixation) without the heavy, oily character of longer linear chains.

Protocol 1: Synthesis & Purification

Rationale: As this material may be a "captive" or research chemical, in-house synthesis via esterification of the parent alcohol is the standard route for acquisition.

Reaction Pathway

The synthesis involves the acetylation of 5,5-dimethylhexan-3-ol using acetic anhydride.



[Click to download full resolution via product page](#)

Figure 1: Esterification pathway via nucleophilic acyl substitution.

Experimental Procedure

Reagents:

- 5,5-dimethylhexan-3-ol (1.0 eq)
- Acetic Anhydride (1.2 eq)
- Pyridine (1.5 eq) or DMAP (0.1 eq) with Triethylamine (1.5 eq)
- Dichloromethane (DCM) (Solvent)

Steps:

- Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 5,5-dimethylhexan-3-ol in anhydrous DCM under Nitrogen atmosphere.
- Addition: Add Pyridine (or TEA/DMAP). Cool to 0°C in an ice bath.
- Reaction: Dropwise add Acetic Anhydride over 30 minutes. Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1) or GC-FID.
- Quench: Pour mixture into ice-cold water/brine.

- Extraction: Extract organic layer.^{[2][3]} Wash sequentially with 1M HCl (to remove pyridine), saturated

(to remove acetic acid), and Brine.

- Purification: Dry over

, filter, and concentrate. Purify via vacuum distillation (approx. 80–90°C at 10 mmHg) to achieve >98% purity.

Protocol 2: Flavor Application (Berry Accord)

Rationale: The branched structure mimics the "ripe" notes found in natural strawberry and blueberry volatiles. It is used here to replace volatile "lift" esters that fade too quickly.

Formulation Strategy: "Stable Strawberry"

This protocol demonstrates how to use 5,5-dimethylhexan-3-yl acetate as a mid-note modifier.

Ingredient	Role	Control (Standard)	Test (With 5,5-DMHA)
Ethyl Butyrate	Top Note (Fresh/Juicy)	20.0 parts	15.0 parts
Isoamyl Acetate	Top Note (Banana/Sweet)	10.0 parts	5.0 parts
5,5-Dimethylhexan-3-yl Acetate	Mid-Note (Body/Woody)	0.0 parts	15.0 parts
Furaneol (10% in PG)	Base (Jammy/Sweet)	5.0 parts	5.0 parts
Gamma-Decalactone	Base (Creamy/Peach)	2.0 parts	2.0 parts
Propylene Glycol	Solvent	q.s. to 100	q.s. to 100

Evaluation Protocol:

- Dilution: Dilute both accords to 0.05% (500 ppm) in acidified sugar water (10% sucrose, 0.1% Citric Acid).
- Triangle Test: Panelists compare Control vs. Test for "Freshness Duration" and "Body."
- Expected Outcome: The Test sample should exhibit a less "candy-like" initial spike but a more prolonged, natural "fleshy" berry character due to the hydrophobicity of the neopentyl tail.

Protocol 3: Stability Profiling (Acidic Beverage Model)

Rationale: One of the primary justifications for using branched esters is their resistance to acid hydrolysis compared to linear esters.

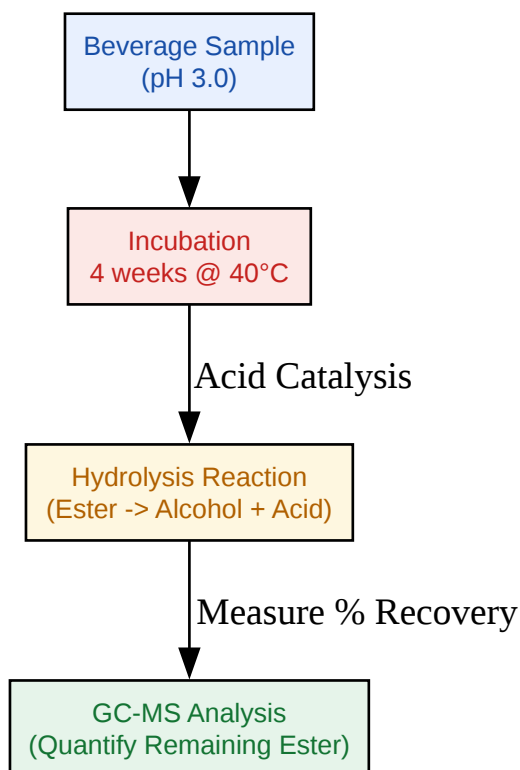
Experimental Design

Matrix: Carbonated Beverage Base (pH 3.0, Phosphoric Acid). Conditions:

- Condition A: 4°C (Control/Fridge)
- Condition B: 40°C (Accelerated Aging) for 4 weeks.

Analytical Method (GC-MS):

- Instrument: Agilent 7890B / 5977B MSD.
- Column: DB-WAX UI (30m x 0.25mm x 0.25µm).
- Extraction: SPME (PDMS/DVB fiber) headspace sampling.



[Click to download full resolution via product page](#)

Figure 2: Workflow for accelerated stability testing.

Calculation:

Target: 5,5-dimethylhexan-3-yl acetate should retain >85% integrity, whereas Isoamyl Acetate typically drops to <60% under these conditions.

Safety & Regulatory (E-E-A-T)

- FEMA/GRAS Status: As a specific isomer, verify current FEMA lists. If not explicitly listed, it may be regulated under "Branched Chain Esters" or require submission as a new material.
- Handling: Standard laboratory safety for esters (Flammable, Irritant).
- Metabolism: Esters are generally hydrolyzed in vivo by carboxylesterases to the corresponding alcohol (5,5-dimethylhexan-3-ol) and acetic acid, both of which are metabolized via fatty acid oxidation or conjugation pathways.

References

- NITE-CHRIP. (2011). 5,5-Dimethylhexan-3-yl acetate (CAS 89389-87-7).[4] National Institute of Technology and Evaluation. [Link](#)
- BenchChem. (2025). Synthesis and Reactivity of 5,5-Dimethylhexan-3-ol.[Link](#)
- PubChem. (2025). Compound Summary: 5,5-Dimethylhexan-3-ol.[4][5][6][7] National Library of Medicine. [Link](#)
- Miyashita, M., et al. (1982). Structure-Odor Relationships in Branched Acetates. Journal of Agricultural and Food Chemistry. (Contextual Reference for SAR).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. [Organic Syntheses Procedure](https://orgsyn.org) [orgsyn.org]
- 3. [Thieme E-Books & E-Journals](https://thieme-connect.de) [thieme-connect.de]
- 4. wap.guidechem.com [wap.guidechem.com]
- 5. [Page loading...](https://wap.guidechem.com) [wap.guidechem.com]
- 6. [5,5-Dimethylhexan-3-ol | C₈H₁₈O | CID 19931260 - PubChem](https://pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]
- 7. [5,5-Dimethylhexan-3-ol CAS 66576-31-6](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
- To cite this document: BenchChem. [Application Note: 5,5-Dimethylhexan-3-yl Acetate in Flavor Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14379037/docs#application-note-5-5-dimethylhexan-3-yl-acetate-in-flavor-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)